molecular formula C15H9ClN4 B8789540 7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

Cat. No.: B8789540
M. Wt: 280.71 g/mol
InChI Key: AZYMQVCFYRJMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline is a useful research compound. Its molecular formula is C15H9ClN4 and its molecular weight is 280.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9ClN4

Molecular Weight

280.71 g/mol

IUPAC Name

7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C15H9ClN4/c16-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)18-15-19-17-9-20(13)15/h1-9H

InChI Key

AZYMQVCFYRJMJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NN=CN3C4=C2C=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2.0 g of 2-hydrazino-4-phenyl-6-chloroquinazoline in 50 ml of ethanol were added 5.5 g of ethyl orthoformate and 1 ml of concentrated sulfuric acid. The resulting mixture was stirred at room temperature for 1 hour and then 30 ml of dilute sodium bicarbonate solution was added thereto. The resulting crystals were collected by filtration and recrystallized from ethanol to give 5-phenyl-7-chloro-s-triazolo[4,3-a]quinazoline as colorless needles, m.p. 295° - 297° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
ethyl orthoformate
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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